2-Chloro-6-(hydroxymethyl)benzene-1,4-diol
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Overview
Description
2-Chloro-6-(hydroxymethyl)benzene-1,4-diol is an organic compound characterized by the presence of a chlorine atom, a hydroxymethyl group, and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(hydroxymethyl)benzene-1,4-diol typically involves the chlorination of 6-(hydroxymethyl)benzene-1,4-diol. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and ensure high purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the hydroxyl groups to form corresponding ethers or alcohols.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-Chloro-6-(carboxymethyl)benzene-1,4-diol.
Reduction: this compound derivatives with reduced hydroxyl groups.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(hydroxymethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 2-Chloro-6-(hydroxymethyl)benzene-1,4-diol exerts its effects depends on its chemical interactions with target molecules. The hydroxyl groups can form hydrogen bonds, while the chlorine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
2-Chloro-4-(hydroxymethyl)benzene-1,3-diol: Similar structure but different position of the hydroxymethyl group.
2-Bromo-6-(hydroxymethyl)benzene-1,4-diol: Bromine atom instead of chlorine.
2-Chloro-6-(methyl)benzene-1,4-diol: Methyl group instead of hydroxymethyl.
Uniqueness: 2-Chloro-6-(hydroxymethyl)benzene-1,4-diol is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both hydroxyl and chlorine groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H7ClO3 |
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Molecular Weight |
174.58 g/mol |
IUPAC Name |
2-chloro-6-(hydroxymethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2 |
InChI Key |
GUIGFYWMQAYTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Cl)O |
Origin of Product |
United States |
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